InhA Inhibition: Urea vs. Thiourea
In a direct head-to-head comparison within the same study, 1-(2-chlorobenzyl)-3-phenylurea inhibited Mycobacterium tuberculosis enoyl-ACP reductase (InhA, EC 1.3.1.9) by 14% at 0.05 mM, while its thiourea analog 1-(2-chlorobenzyl)-3-phenylthiourea achieved 31% inhibition at the identical concentration. [1] This 2.2-fold difference is attributable solely to the urea-to-thiourea oxygen-to-sulfur replacement, with both compounds sharing the identical 2-chlorobenzyl and phenyl substitution pattern. Other thioureas in the same series showed inhibition ranging from 8% to 78%, providing internal calibration of the assay's dynamic range. [1]
| Evidence Dimension | InhA enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 14% inhibition at 0.05 mM |
| Comparator Or Baseline | 1-(2-chlorobenzyl)-3-phenylthiourea: 31% inhibition at 0.05 mM; other thioureas in series: 8–78% inhibition at 0.05 mM |
| Quantified Difference | 2.2-fold lower inhibition for urea vs. thiourea analog |
| Conditions | Mycobacterium tuberculosis InhA (EC 1.3.1.9) enzyme inhibition assay at 0.05 mM substrate/inhibitor concentration, as reported in Doğan et al., Eur. J. Med. Chem. 2020 |
Why This Matters
This data establishes that the urea derivative is not merely an equipotent surrogate for the thiourea series; users selecting this compound for InhA-targeted studies must account for its attenuated target engagement relative to the thiourea, which may be advantageous in applications where partial inhibition or differentiated selectivity is desired.
- [1] Doğan ŞD, Gündüz MG, Doğan H, Krishna VS, Lherbet C, Sriram D. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors. Eur J Med Chem. 2020;199:112402. Data also curated in BRENDA (EC 1.3.1.9). View Source
